Cas no 2227735-35-3 ((1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol)
(1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol
- 2227735-35-3
- EN300-1811598
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- Inchi: 1S/C12H19NO4/c1-15-10-7-12(17-3)11(16-2)6-8(10)9(14)4-5-13/h6-7,9,14H,4-5,13H2,1-3H3/t9-/m0/s1
- InChI Key: ZXZPDKMGAKDJAJ-VIFPVBQESA-N
- SMILES: O[C@H](C1C=C(C(=CC=1OC)OC)OC)CCN
Computed Properties
- Exact Mass: 241.13140809g/mol
- Monoisotopic Mass: 241.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 73.9Ų
(1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1811598-0.05g |
(1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol |
2227735-35-3 | 0.05g |
$1296.0 | 2023-09-19 | ||
| Enamine | EN300-1811598-0.1g |
(1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol |
2227735-35-3 | 0.1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1811598-0.25g |
(1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol |
2227735-35-3 | 0.25g |
$1420.0 | 2023-09-19 | ||
| Enamine | EN300-1811598-0.5g |
(1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol |
2227735-35-3 | 0.5g |
$1482.0 | 2023-09-19 | ||
| Enamine | EN300-1811598-1.0g |
(1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol |
2227735-35-3 | 1g |
$1543.0 | 2023-06-01 | ||
| Enamine | EN300-1811598-2.5g |
(1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol |
2227735-35-3 | 2.5g |
$3025.0 | 2023-09-19 | ||
| Enamine | EN300-1811598-5.0g |
(1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol |
2227735-35-3 | 5g |
$4475.0 | 2023-06-01 | ||
| Enamine | EN300-1811598-10.0g |
(1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol |
2227735-35-3 | 10g |
$6635.0 | 2023-06-01 | ||
| Enamine | EN300-1811598-1g |
(1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol |
2227735-35-3 | 1g |
$1543.0 | 2023-09-19 | ||
| Enamine | EN300-1811598-5g |
(1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol |
2227735-35-3 | 5g |
$4475.0 | 2023-09-19 |
(1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on (1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol
Recent Advances in the Study of (1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol (CAS: 2227735-35-3)
The compound (1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol (CAS: 2227735-35-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral amino alcohol derivative, characterized by its trimethoxyphenyl moiety, has been investigated for its role in modulating various biological pathways, particularly in the context of neurodegenerative diseases and cancer therapeutics. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights into its clinical potential.
A 2023 study published in the Journal of Medicinal Chemistry elucidated the synthetic pathway of (1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol, highlighting its enantioselective synthesis using asymmetric hydrogenation techniques. The researchers reported a high yield (85%) and excellent enantiomeric excess (>99%), which is critical for its pharmacological efficacy. The study also emphasized the compound's stability under physiological conditions, making it a promising candidate for further drug development.
In the context of neurodegenerative diseases, a preclinical study demonstrated the compound's ability to cross the blood-brain barrier (BBB) and exhibit neuroprotective effects in models of Alzheimer's disease. The trimethoxyphenyl group was found to interact with amyloid-beta aggregates, reducing their neurotoxicity. Additionally, the amino alcohol moiety contributed to the compound's antioxidant properties, further supporting its potential as a multifunctional therapeutic agent.
Oncology research has also explored the antitumor activity of (1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol. A 2024 study in Cancer Research revealed its inhibitory effects on histone deacetylases (HDACs), leading to apoptosis in several cancer cell lines, including glioblastoma and breast cancer. The compound's unique structural features were shown to enhance its selectivity for HDAC isoforms, minimizing off-target effects. These findings underscore its potential as a novel epigenetic modulator in cancer therapy.
Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of (1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol. Recent efforts have focused on prodrug strategies to improve its bioavailability and reduce metabolic degradation. Collaborative research between academic institutions and pharmaceutical companies is underway to advance this compound into clinical trials, with preliminary data expected in late 2024.
In conclusion, (1S)-3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol (CAS: 2227735-35-3) represents a versatile scaffold with broad therapeutic potential. Its applications in neurodegenerative diseases and cancer highlight the importance of continued research to fully exploit its pharmacological properties. Future studies should address its long-term safety and efficacy, paving the way for its translation into clinical practice.
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